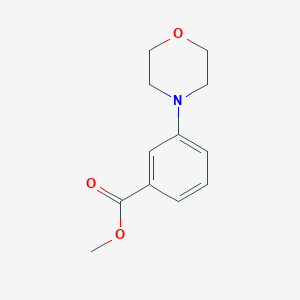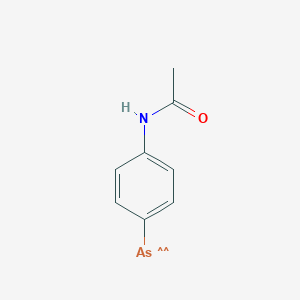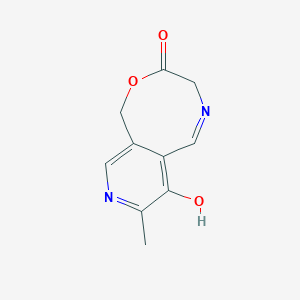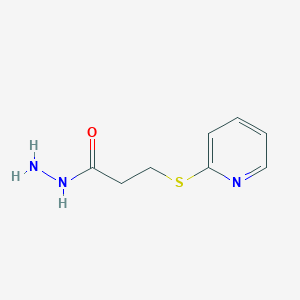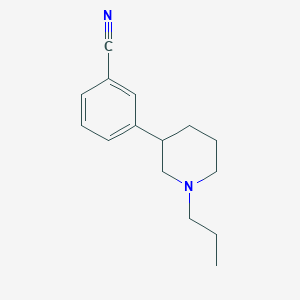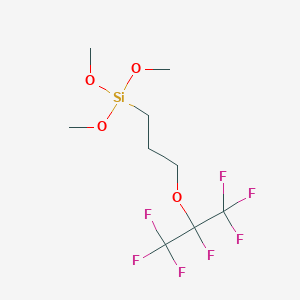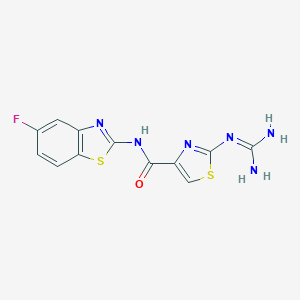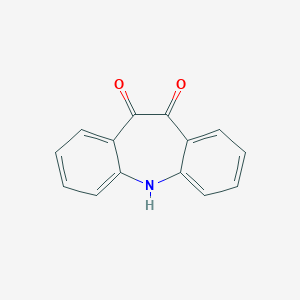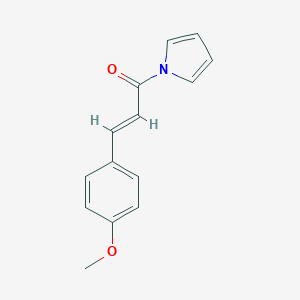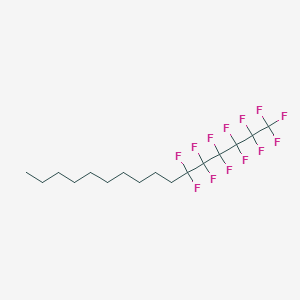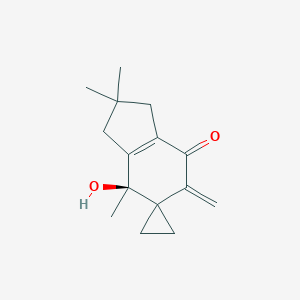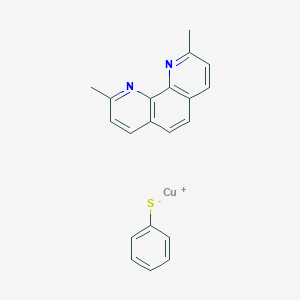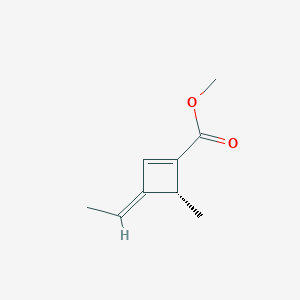
methyl (3E,4R)-3-ethylidene-4-methylcyclobutene-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (3E,4R)-3-ethylidene-4-methylcyclobutene-1-carboxylate, also known as MEMCBC, is a chemical compound used in scientific research for its unique properties. It is a cyclobutene derivative that has been synthesized through various methods, and has been found to have potential applications in the field of medicine and biochemistry. In
Mecanismo De Acción
The mechanism of action of methyl (3E,4R)-3-ethylidene-4-methylcyclobutene-1-carboxylate is not fully understood, but it is believed to work by inhibiting the growth of cancer cells and inducing apoptosis. It is also believed to work by targeting specific cells or tissues, as it can be used as a drug delivery system. Additionally, methyl (3E,4R)-3-ethylidene-4-methylcyclobutene-1-carboxylate is believed to work by binding to specific molecules in cells or tissues, which allows it to be used as a fluorescent probe.
Efectos Bioquímicos Y Fisiológicos
Methyl (3E,4R)-3-ethylidene-4-methylcyclobutene-1-carboxylate has been found to have both biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, induce apoptosis, and target specific cells or tissues. Additionally, methyl (3E,4R)-3-ethylidene-4-methylcyclobutene-1-carboxylate has been found to have low toxicity, which makes it a promising candidate for drug delivery systems. However, further studies are needed to fully understand the biochemical and physiological effects of methyl (3E,4R)-3-ethylidene-4-methylcyclobutene-1-carboxylate.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl (3E,4R)-3-ethylidene-4-methylcyclobutene-1-carboxylate has several advantages for lab experiments. It is relatively easy to synthesize and has low toxicity, which makes it a promising candidate for drug delivery systems. Additionally, methyl (3E,4R)-3-ethylidene-4-methylcyclobutene-1-carboxylate can be used as a fluorescent probe, which allows for the detection of specific molecules in cells or tissues. However, there are also limitations to using methyl (3E,4R)-3-ethylidene-4-methylcyclobutene-1-carboxylate in lab experiments. Its mechanism of action is not fully understood, and further studies are needed to fully understand its biochemical and physiological effects.
Direcciones Futuras
There are several future directions for the study of methyl (3E,4R)-3-ethylidene-4-methylcyclobutene-1-carboxylate. One direction is to further study its anticancer properties and potential as a drug delivery system. Another direction is to study its potential as a fluorescent probe and its ability to detect specific molecules in cells or tissues. Additionally, further studies are needed to fully understand the mechanism of action and biochemical and physiological effects of methyl (3E,4R)-3-ethylidene-4-methylcyclobutene-1-carboxylate. Overall, the study of methyl (3E,4R)-3-ethylidene-4-methylcyclobutene-1-carboxylate has the potential to lead to new discoveries in the field of medicine and biochemistry.
Métodos De Síntesis
Methyl (3E,4R)-3-ethylidene-4-methylcyclobutene-1-carboxylate can be synthesized through various methods, including the Diels-Alder reaction and the Wittig reaction. The Diels-Alder reaction involves the reaction of a diene and a dienophile to form a cyclohexene ring. In the case of methyl (3E,4R)-3-ethylidene-4-methylcyclobutene-1-carboxylate, a diene and a dienophile are combined to form a cyclobutene ring. The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphonium ylide to form an alkene. In the case of methyl (3E,4R)-3-ethylidene-4-methylcyclobutene-1-carboxylate, an aldehyde is reacted with a phosphonium ylide to form the cyclobutene ring.
Aplicaciones Científicas De Investigación
Methyl (3E,4R)-3-ethylidene-4-methylcyclobutene-1-carboxylate has been found to have potential applications in the field of medicine and biochemistry. It has been studied for its anticancer properties, as it has been found to inhibit the growth of cancer cells. It has also been studied for its potential as a drug delivery system, as it can be used to encapsulate drugs and target specific cells or tissues. Additionally, methyl (3E,4R)-3-ethylidene-4-methylcyclobutene-1-carboxylate has been studied for its potential as a fluorescent probe, as it can be used to detect specific molecules in cells or tissues.
Propiedades
Número CAS |
138337-28-7 |
|---|---|
Nombre del producto |
methyl (3E,4R)-3-ethylidene-4-methylcyclobutene-1-carboxylate |
Fórmula molecular |
C9H12O2 |
Peso molecular |
152.19 g/mol |
Nombre IUPAC |
methyl (3E,4R)-3-ethylidene-4-methylcyclobutene-1-carboxylate |
InChI |
InChI=1S/C9H12O2/c1-4-7-5-8(6(7)2)9(10)11-3/h4-6H,1-3H3/b7-4+/t6-/m1/s1 |
Clave InChI |
DNCGSBXRFQEOBQ-LTYDNXFVSA-N |
SMILES isomérico |
C/C=C/1\C=C([C@@H]1C)C(=O)OC |
SMILES |
CC=C1C=C(C1C)C(=O)OC |
SMILES canónico |
CC=C1C=C(C1C)C(=O)OC |
Sinónimos |
1-Cyclobutene-1-carboxylicacid,3-ethylidene-4-methyl-,methylester,[R-(E)]- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![9-(3,4-Dimethoxyphenyl)-6-(3-phenoxyphenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B137819.png)
![1a,7b-Dihydrooxireno[2,3-f]quinoline](/img/structure/B137820.png)
